molecular formula C17H20N2O4S B2871757 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1790198-45-6

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2871757
M. Wt: 348.42
InChI Key: ONPGIBUYTNSJCF-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as MEOXAL, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MEOXAL is a member of the oxalamide family of compounds, which have been shown to exhibit a diverse range of biological activities.

Scientific Research Applications

Catalytic Applications

Copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been facilitated by using oxalamide derivatives as effective catalyst systems. This process is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields. Such catalytic systems also accomplished intramolecular cross-coupling products, highlighting their versatility in organic synthesis (De, Yin, & Ma, 2017).

Synthetic Methodology

A novel one-pot synthetic approach has been developed for the synthesis of di- and mono-oxalamides from specific starting materials via classical and new rearrangement sequences. This methodology is operationally simple and high yielding, providing a useful route for synthesizing both anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in organic synthesis (Mamedov et al., 2016).

Materials Science

In the realm of materials science, particularly for dye-sensitized solar cells, derivatives related to oxalamide have been synthesized and studied. These molecules have shown significant efficiency in solar-to-energy conversion, comparable to well-optimized dyes. This highlights the potential of such compounds in the development of efficient dye-sensitized solar cells and possibly other photovoltaic applications (Liu et al., 2008).

Corrosion Inhibition

The synthesized thiophene Schiff base derivatives have demonstrated their efficiency as corrosion inhibitors for mild steel in acidic solutions. Their adsorption on mild steel surfaces follows Langmuir's isotherm, and their inhibition efficiency increases with concentration. This application is crucial for protecting metals in industrial processes, emphasizing the compound's importance beyond pharmaceuticals (Daoud et al., 2014).

properties

IUPAC Name

N'-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-22-14-8-4-3-7-13(14)15(23-2)11-19-17(21)16(20)18-10-12-6-5-9-24-12/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPGIBUYTNSJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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